molecular formula C11H9NO3S B6367771 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% CAS No. 1261996-48-8

3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%

Cat. No. B6367771
CAS RN: 1261996-48-8
M. Wt: 235.26 g/mol
InChI Key: LVHRQOHUDLBWLX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% (3-H-5-MTP) is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products. 3-H-5-MTP is a useful synthetic intermediate in the synthesis of various compounds, including pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a substrate for the synthesis of various compounds, including pharmaceuticals. It has also been used as a substrate for the synthesis of various organometallic compounds, such as palladium-catalyzed cross-coupling reactions. In addition, 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has been used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in various reactions, and as a reagent in organic synthesis. The compound is believed to facilitate the formation of new C-C bonds, as well as the formation of various organometallic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% are not yet fully understood. However, it is believed that the compound may have some effect on the metabolism of various compounds, including pharmaceuticals. In addition, the compound may have some effect on the activity of certain enzymes, such as those involved in the metabolism of various compounds.

Advantages and Limitations for Lab Experiments

3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has several advantages and limitations when used in laboratory experiments. One of the major advantages of the compound is its low cost and availability. Furthermore, the compound is relatively easy to synthesize and is relatively stable in solution. However, the compound is not very soluble in water, which can limit its use in certain applications. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain applications.

Future Directions

In the future, 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% could be used in a variety of applications. For example, the compound could be used as a reagent in the synthesis of various compounds, such as pharmaceuticals. Additionally, the compound could be used as a catalyst in various reactions, such as palladium-catalyzed cross-coupling reactions. Furthermore, the compound could be used in the synthesis of various polymers and other materials. Finally, the compound could be used as an intermediate in the synthesis of various organometallic compounds.

Synthesis Methods

3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is typically synthesized through a process known as palladium-catalyzed cross-coupling. This process involves the reaction of a palladium catalyst with an aryl halide and an alkyne to form a new C-C bond. The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium hydroxide. The reaction is typically carried out at room temperature.

properties

IUPAC Name

methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)10-3-8(6-16-10)7-2-9(13)5-12-4-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRQOHUDLBWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682984
Record name Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-48-8
Record name Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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